molecular formula C17H16F2N4O2 B2662890 2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]-N-(4-methylpyridin-2-yl)acetamide CAS No. 1286724-86-4

2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]-N-(4-methylpyridin-2-yl)acetamide

Cat. No.: B2662890
CAS No.: 1286724-86-4
M. Wt: 346.338
InChI Key: REOGFUWRDFDARF-UHFFFAOYSA-N
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Description

2-[3-(3,4-Difluorophenyl)-2-oxoimidazolidin-1-yl]-N-(4-methylpyridin-2-yl)acetamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a 2-oxoimidazolidin core linked to a 3,4-difluorophenyl group and an acetamide chain connected to a 4-methylpyridin-2-yl ring system. The presence of the 2-oxoimidazolidin-1-yl acetamide scaffold is a key structural motif found in biologically active molecules, suggesting potential for diverse research applications . The incorporation of fluorine atoms on the phenyl ring is a common strategy in drug design to modulate key properties such as metabolic stability, membrane permeability, and binding affinity to biological targets . The 4-methylpyridin-2-yl group is a privileged structure in pharmacology, often contributing to target engagement through hydrogen bonding and π-stacking interactions within enzyme active sites. This specific molecular architecture makes the compound a valuable candidate for investigating new therapeutic areas, including but not limited to, kinase inhibition, antimicrobial agents, and central nervous system targets . Researchers can utilize this high-purity compound for hit-to-lead optimization, structure-activity relationship (SAR) studies, and in vitro biological screening. WARNING: This product is provided For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications and is strictly not for human consumption.

Properties

IUPAC Name

2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]-N-(4-methylpyridin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N4O2/c1-11-4-5-20-15(8-11)21-16(24)10-22-6-7-23(17(22)25)12-2-3-13(18)14(19)9-12/h2-5,8-9H,6-7,10H2,1H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REOGFUWRDFDARF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)CN2CCN(C2=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]-N-(4-methylpyridin-2-yl)acetamide typically involves multiple steps, including the formation of the imidazolidinone ring and the introduction of the difluorophenyl and methylpyridinylacetamide groups. One common synthetic route involves the following steps:

    Formation of the Imidazolidinone Ring: This step involves the reaction of a suitable amine with a carbonyl compound to form the imidazolidinone ring.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced through a nucleophilic substitution reaction using a difluorobenzene derivative.

    Attachment of the Methylpyridinylacetamide Moiety: This step involves the reaction of the intermediate compound with a methylpyridinylacetamide derivative under appropriate conditions.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]-N-(4-methylpyridin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluorophenyl group can be replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: It has been investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials and as a component in chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]-N-(4-methylpyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application.

Comparison with Similar Compounds

N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate

  • Structure : Contains a 4-fluorophenyl group (vs. 3,4-difluorophenyl in the target compound) and a methylsulfinyl-imidazole core. The pyridine ring is substituted at the 4-position (vs. 4-methylpyridin-2-yl in the target).
  • Sulfinyl group: Introduces chirality and polarity, which may enhance solubility but reduce membrane permeability.
  • Pharmacological Implications: The sulfinyl group in ’s compound could improve metabolic stability compared to the target compound’s imidazolidinone-oxygen .

2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

  • Structure: Features a dichlorophenyl group (vs. difluorophenyl) and a pyrazolone ring (vs. imidazolidinone). The acetamide bridge connects to a dimethylpyrazole moiety.
  • Key Differences: Halogen effects: Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may reduce binding specificity but enhance lipophilicity.
  • Crystallographic Data : The compound in forms dimeric structures via N–H⋯O hydrogen bonds (R₂²(10) motif), whereas the target compound’s pyridine group may favor π-π stacking interactions .

2-[3-(3,4-Difluorophenyl)-2-oxoimidazolidin-1-yl]-N-[2-(3-methoxyphenyl)ethyl]acetamide ()

  • Structure: Shares the same 3,4-difluorophenyl-imidazolidinone core but substitutes the pyridine with a 3-methoxyphenethyl group.
  • Key Differences :
    • Substituent polarity : The methoxy group in increases hydrophilicity, while the 4-methylpyridine in the target compound balances lipophilicity and solubility.
    • Biological targeting : Pyridine derivatives often exhibit kinase inhibition, whereas phenethyl groups may favor GPCR interactions.

Research Implications

  • Target Compound Advantages: Dual fluorine substitution may enhance binding to hydrophobic pockets in enzymes (e.g., kinases) compared to monofluorinated or chlorinated analogs. The 4-methylpyridine group offers a balance between solubility and blood-brain barrier penetration, a critical factor for CNS-targeted drugs.
  • Limitations: Limited crystallographic data (compared to ’s well-characterized dimeric structure) hinders precise conformational analysis. No direct pharmacological data in the provided evidence; further studies are needed to compare bioactivity with analogs like ’s sulfinyl-imidazole derivative.

Biological Activity

The compound 2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]-N-(4-methylpyridin-2-yl)acetamide is a synthetic organic molecule that belongs to the imidazolidinone class. Its unique structure suggests potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C15H15F2N3O3
  • Molecular Weight : 355.36 g/mol
  • CAS Number : 1251557-56-8

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The imidazolidinone core can inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The difluorophenyl and pyridine moieties may enhance binding affinity to certain receptors, leading to altered cellular responses.
  • Antimicrobial Activity : The compound may disrupt bacterial cell wall synthesis or interfere with nucleic acid metabolism.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • E. coli Inhibition : Studies have shown that derivatives of imidazolidinones can inhibit E. coli growth by more than 90% under specific conditions, suggesting strong antibacterial potential .
CompoundInhibition (%)
4f91.95
4b41.32
2i69.54

Antiviral Activity

The compound's structural features may also confer antiviral properties. Similar compounds have demonstrated effectiveness against various viral strains by inhibiting viral replication mechanisms.

Anticancer Properties

Imidazolidinone derivatives have been studied for their anticancer activities:

  • Cell Line Studies : Compounds with similar functionalities have shown cytotoxic effects against cancer cell lines, indicating potential for development as anticancer agents.
  • Mechanism Insights : The presence of difluorophenyl groups may enhance the efficacy by promoting apoptosis in cancer cells through mitochondrial pathways.

Study on Pyridine Derivatives

A study focusing on pyridine-based derivatives reported that compounds with similar structures exhibited varying degrees of biological activity:

  • Biofilm Inhibition : Certain derivatives showed up to 90% inhibition against biofilm formation in bacterial cultures.
CompoundBiofilm Inhibition (%)
2f90.95
2g83.76
4f91.95

Hemolytic Activity Assessment

In terms of hemolytic activity, a range of newly synthesized derivatives was evaluated:

CompoundHemolytic Activity (%)
2i11.72
4g19.82
Control (Triton X-100)High

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